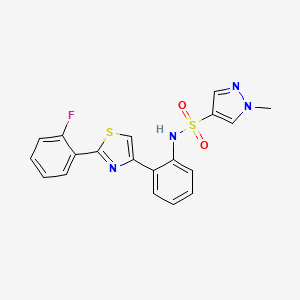

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

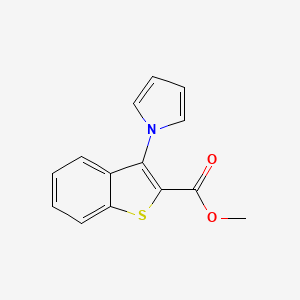

The compound “N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyrazole ring, a sulfonamide group, and a fluorophenyl group . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and pyrazole rings would likely contribute to the rigidity of the molecule, while the sulfonamide group could potentially form hydrogen bonds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the thiazole ring is known to be relatively stable but can undergo reactions at the sulfur and nitrogen atoms . The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the sulfonamide group could increase the solubility of the compound in water .科学的研究の応用

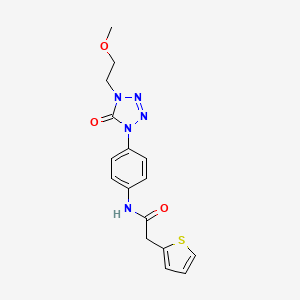

Antiproliferative Activities

Research on pyrazole-sulfonamide derivatives, including compounds structurally related to N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide, has demonstrated promising antiproliferative activities against various cancer cell lines. These compounds were synthesized and tested in vitro for their ability to inhibit the growth of HeLa (cervical cancer) and C6 (glioma) cell lines. Some compounds exhibited significant cell-selective effects, particularly against rat brain tumor cells, showing broad-spectrum antitumor activity comparable to commonly used anticancer drugs such as 5-fluorouracil and cisplatin (Mert et al., 2014).

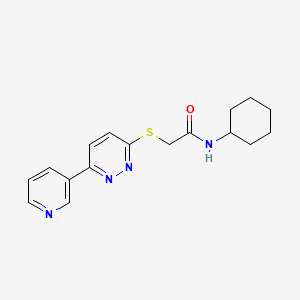

Antibacterial Applications

Another study aimed at developing new heterocyclic compounds containing a sulfonamido moiety, suitable for use as antibacterial agents, synthesized novel compounds that were evaluated for their antibacterial activity. Eight compounds displayed high antibacterial activities, highlighting the potential of pyrazole-sulfonamide derivatives as templates for the development of new antibacterial drugs (Azab et al., 2013).

Inhibition of Carbonic Anhydrase Isoenzymes

Sulfonamide derivatives, including those related to this compound, have been studied for their inhibitory effects on human carbonic anhydrase isozymes I and II. These enzymes are important for various physiological functions, and their inhibition can have therapeutic applications. The synthesized metal complexes of pyrazole-based sulfonamides showed potent inhibitory activity, outperforming the commonly used inhibitor acetazolamide in some cases (Büyükkıdan et al., 2017).

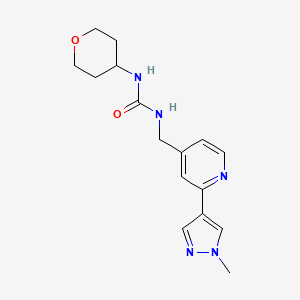

COX-2 Inhibition for Anti-Inflammatory Applications

A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. This research led to the identification of potent and selective COX-2 inhibitors, demonstrating the potential of pyrazole-sulfonamide derivatives in the development of anti-inflammatory drugs (Penning et al., 1997).

作用機序

将来の方向性

特性

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O2S2/c1-24-11-13(10-21-24)28(25,26)23-17-9-5-3-7-15(17)18-12-27-19(22-18)14-6-2-4-8-16(14)20/h2-12,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCYICOQRBSHCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B3008395.png)

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008398.png)

![2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B3008402.png)

![1-(3,4-dimethoxyphenyl)-N-ethyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B3008405.png)

![tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B3008406.png)

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B3008411.png)

![2-[3-(methylthio)phenyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B3008414.png)